molecular formula C13H19IO8 B3427957 [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate CAS No. 6304-96-7

[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate

Cat. No.: B3427957
CAS No.: 6304-96-7
M. Wt: 430.19 g/mol
InChI Key: WKINNAVZJINYDX-UHFFFAOYSA-N
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Description

[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate: is a complex organic compound featuring multiple functional groups, including acetoxy, iodomethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule containing hydroxyl groups, followed by iodination and methoxylation. The reaction conditions often require the use of acetic anhydride, iodine, and methanol as reagents, along with catalysts such as pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques such as column chromatography or recrystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodinated oxan derivatives.

    Reduction: Reduction reactions can target the iodomethyl group, converting it to a methyl group.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Iodinated oxan derivatives.

    Reduction: Methyl-substituted oxan derivatives.

    Substitution: Various substituted oxan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.

Industry: Used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and iodomethyl groups can participate in covalent bonding with active sites, altering the function of the target molecule. The methoxy group may contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

  • [4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate
  • [4,5-Diacetyloxy-2-(chloromethyl)-6-methoxyoxan-3-yl] acetate
  • [4,5-Diacetyloxy-2-(fluoromethyl)-6-methoxyoxan-3-yl] acetate

Uniqueness: The presence of the iodomethyl group in [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher reactivity can lead to different chemical behaviors and interactions, making this compound particularly useful in specific synthetic and research applications.

Properties

IUPAC Name

[4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKINNAVZJINYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285894
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-38-8, 6304-96-7
Record name NSC51248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC43157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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